L-Ornithine Sulfate

Description

Structure

3D Structure

Properties

IUPAC Name |

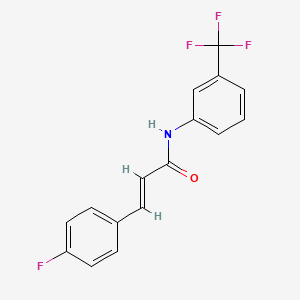

(E)-3-(4-fluorophenyl)-N-[3-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11F4NO/c17-13-7-4-11(5-8-13)6-9-15(22)21-14-3-1-2-12(10-14)16(18,19)20/h1-10H,(H,21,22)/b9-6+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGDBNGDNWYBRAK-RMKNXTFCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C=CC2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=C(C=C2)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11F4NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358037 | |

| Record name | ST50078673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6153-43-1 | |

| Record name | ST50078673 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthesis and Anabolic Pathways of L Ornithine

L-Ornithine Generation within the Urea (B33335) Cycle

The primary and most well-known pathway for L-Ornithine generation is the urea cycle, a metabolic process that detoxifies ammonia (B1221849) by converting it into urea for excretion. creative-proteomics.com This cycle is central to nitrogen metabolism in ureotelic organisms.

Enzymatic Hydrolysis of L-Arginine by Arginase

The final step of the urea cycle yields L-Ornithine through the enzymatic hydrolysis of L-Arginine. creative-proteomics.com This reaction is catalyzed by the manganese-containing enzyme arginase (EC 3.5.3.1). nzytech.comebi.ac.uk Arginase cleaves the guanidinium (B1211019) group from L-Arginine, producing L-Ornithine and urea. ebi.ac.ukrjptonline.org This process predominantly occurs in the liver of ureotelic animals. nzytech.com There are two main isoforms of arginase: Arginase I, primarily found in the cytosol of liver cells, and Arginase II, a mitochondrial enzyme present in extrahepatic tissues. rjptonline.orgmdpi.com

The catalytic mechanism involves the binding of L-Arginine to the active site of arginase, which contains a binuclear manganese cluster. ebi.ac.ukmdpi.com A metal-bridging hydroxide (B78521) ion initiates a nucleophilic attack on the guanidinium carbon of L-Arginine, leading to a tetrahedral intermediate. ebi.ac.uk Subsequent proton transfer facilitates the collapse of this intermediate, releasing L-Ornithine and urea. ebi.ac.uk

Cyclical Regeneration and Recyclability of L-Ornithine in Nitrogen Metabolism

L-Ornithine's role in the urea cycle is catalytic and cyclical. wikipedia.org After its formation from L-Arginine, L-Ornithine is transported into the mitochondrial matrix. There, it serves as a substrate for ornithine transcarbamylase, which catalyzes the reaction between L-Ornithine and carbamoyl (B1232498) phosphate (B84403) to form L-Citrulline. creative-proteomics.com This L-Citrulline is then transported to the cytosol and undergoes a series of reactions to regenerate L-Arginine, consuming aspartate and producing fumarate (B1241708) in the process. wikipedia.org The regenerated L-Arginine can then be hydrolyzed again by arginase to produce urea and L-Ornithine, thus completing the cycle. wikipedia.org This cyclical pathway ensures the continuous removal of toxic ammonia from the body. creative-proteomics.com

De Novo Biosynthesis of L-Ornithine from Precursors

In addition to its generation within the urea cycle, L-Ornithine can be synthesized de novo from other precursor molecules, primarily L-Glutamate. This pathway is particularly important in microorganisms and plants for the biosynthesis of arginine. researchgate.netresearchgate.net

L-Glutamate as a Primary Biosynthetic Precursor

In many organisms, L-Glutamate serves as the initial substrate for the de novo synthesis of L-Ornithine. nih.govfrontiersin.org This pathway occurs in the mitochondria and involves a series of enzymatic steps to convert L-Glutamate into L-Ornithine. nih.gov The initial step involves the conversion of α-oxoglutarate, an intermediate of the tricarboxylic acid (TCA) cycle, to glutamate (B1630785), a reaction catalyzed by glutamate dehydrogenase. frontiersin.org

The Acetyl-Glutamate Cycle Mechanism

The conversion of L-Glutamate to L-Ornithine proceeds through a series of N-acetylated intermediates in what is known as the acetyl-glutamate cycle. researchgate.net The acetylation of the amino group of glutamate is a crucial step to prevent its spontaneous cyclization into proline. researchgate.netmdpi.com In most prokaryotes, the acetyl group is recycled in a catalytic cycle of ornithine production. researchgate.net This pathway involves the transacetylation of glutamate using acetylornithine. researchgate.net

Key Enzymatic Steps and Intermediates (e.g., N-acetylglutamate kinase)

The de novo synthesis of L-Ornithine from L-Glutamate involves several key enzymes and intermediates. The pathway begins with the acetylation of L-Glutamate to form N-acetylglutamate (NAG). This reaction can be catalyzed by N-acetylglutamate synthase (NAGS), which uses acetyl-CoA as the acetyl donor. wikipedia.orgwikipedia.org

The next critical step is the phosphorylation of N-acetylglutamate, catalyzed by N-acetylglutamate kinase (NAGK) (EC 2.7.2.8). uniprot.orgresearchgate.net This enzyme facilitates the ATP-dependent phosphorylation of N-acetyl-L-glutamate to produce N-acetyl-L-glutamyl 5-phosphate. uniprot.orgdrugbank.com NAGK is a key regulatory enzyme in the arginine biosynthesis pathway and is often subject to feedback inhibition by arginine. researchgate.netrcsb.org

Following this, N-acetyl-γ-glutamyl-phosphate is reduced to N-acetylglutamate semialdehyde by N-acetyl-γ-glutamyl-phosphate reductase. frontiersin.org The final steps involve the transamination of N-acetylglutamate semialdehyde to form N-acetylornithine, followed by the removal of the acetyl group by acetylornithine deacetylase to yield L-Ornithine. frontiersin.org

Interactive Data Table: Key Enzymes in L-Ornithine Biosynthesis

| Enzyme Name | EC Number | Function | Pathway |

| Arginase | 3.5.3.1 | Hydrolyzes L-Arginine to L-Ornithine and urea. nzytech.com | Urea Cycle |

| Ornithine Transcarbamylase | 2.1.3.3 | Catalyzes the reaction between L-Ornithine and carbamoyl phosphate to form L-Citrulline. creative-proteomics.com | Urea Cycle |

| N-Acetylglutamate Synthase (NAGS) | 2.3.1.1 | Catalyzes the formation of N-acetylglutamate from L-Glutamate and Acetyl-CoA. wikipedia.org | De Novo Biosynthesis |

| N-Acetylglutamate Kinase (NAGK) | 2.7.2.8 | Catalyzes the ATP-dependent phosphorylation of N-acetyl-L-glutamate. uniprot.org | De Novo Biosynthesis |

| N-Acetyl-γ-glutamyl-phosphate reductase | 1.2.1.38 | Reduces N-acetyl-γ-glutamyl-phosphate to N-acetylglutamate semialdehyde. frontiersin.org | De Novo Biosynthesis |

| Acetylornithine Deacetylase | 3.5.1.16 | Removes the acetyl group from N-acetylornithine to produce L-Ornithine. frontiersin.org | De Novo Biosynthesis |

Biosynthesis in Diverse Microorganisms and Eukaryotic Cell Systems

The production of L-ornithine is a fundamental metabolic process observed in a wide array of microorganisms and eukaryotic cells. The specific pathways and their regulation can vary significantly between different species.

Metabolic Pathways and Regulatory Mechanisms in Corynebacterium glutamicum

Corynebacterium glutamicum is a bacterium widely utilized for the industrial production of amino acids, including L-ornithine. In this organism, L-ornithine is synthesized from L-glutamate through a cyclic pathway involving four key enzymes encoded by the argCJBD gene cluster. jmb.or.krkarger.com

The biosynthesis begins with the acetylation of L-glutamate. A critical enzyme in this pathway is N-acetylornithine aminotransferase (NAcOATase), encoded by the argD gene, which catalyzes the transamination of N-acetylornithine. karger.com The final step involves the transfer of the acetyl group from acetylornithine to glutamate, a reaction mediated by ornithine acetyltransferase (ArgJ). jmb.or.kr

Regulatory Mechanisms: The biosynthesis of L-ornithine in C. glutamicum is tightly regulated. The activity of ornithine acetyltransferase (ArgJ) is subject to feedback inhibition by L-ornithine itself. jmb.or.kr Furthermore, N-acetylglutamate kinase (ArgB), another key enzyme in the pathway, is inhibited by L-arginine. jmb.or.krfrontiersin.org To enhance L-ornithine production, metabolic engineering strategies often focus on overcoming these feedback inhibition mechanisms. This can be achieved by deleting the argF gene (encoding ornithine carbamoyltransferase, which converts L-ornithine to citrulline), and the argR gene (a repressor of the arginine operon). d-nb.infokaist.ac.krnih.gov Overexpression of the argCJBD operon has also been shown to significantly increase L-ornithine yields. jmb.or.krkarger.com

| Gene | Enzyme | Function in L-Ornithine Biosynthesis |

| argC | N-acetyl-gamma-glutamyl-phosphate reductase | Catalyzes the reduction of N-acetyl-gamma-glutamyl-phosphate. oup.com |

| argJ | Ornithine acetyltransferase | Mediates the transacetylation between acetylornithine and glutamate. jmb.or.kr |

| argB | N-acetylglutamate kinase | Involved in the initial steps of the pathway; subject to feedback inhibition. jmb.or.krfrontiersin.org |

| argD | N-acetylornithine aminotransferase (NAcOATase) | Catalyzes the transamination of N-acetylornithine. karger.com |

L-Ornithine Biosynthetic Routes and Regulation in Escherichia coli

In Escherichia coli, L-ornithine is also synthesized from L-glutamate. researchgate.net A key distinction from the cyclic pathway in C. glutamicum is the presence of acetylornithine deacetylase, encoded by the argE gene, which hydrolyzes N-acetyl-L-ornithine to form L-ornithine. uniprot.orgpnas.org

Regulatory Mechanisms: The regulation of L-ornithine synthesis in E. coli involves feedback inhibition. The activity of ornithine decarboxylase, which converts ornithine to putrescine, is modulated by guanine (B1146940) nucleotides, with GTP acting as an activator and ppGpp as an inhibitor. pnas.org Additionally, high intracellular concentrations of ornithine can be toxic to E. coli, and polyamines like putrescine and spermidine (B129725) can regulate ornithine biosynthesis, thereby preventing toxic accumulation. nih.gov The synthesis of enzymes involved in the utilization of L-arginine and L-ornithine as nitrogen sources is controlled by catabolite repression and nitrogen availability. nih.govasm.org

| Gene | Enzyme | Function in L-Ornithine Biosynthesis |

| argA | N-acetylglutamate synthase | Catalyzes the first step in the pathway and is a key rate-limiting enzyme. researchgate.net |

| argE | Acetylornithine deacetylase | Hydrolyzes N-acetyl-L-ornithine to L-ornithine. uniprot.orgpnas.org |

Overview of Fungal L-Ornithine Biosynthetic Processes

In fungi, L-ornithine biosynthesis is crucial not only for arginine and polyamine synthesis but also for the production of siderophores, which are iron-chelating compounds. researchgate.net The synthesis of L-ornithine can occur in both the mitochondria (from glutamate) and the cytosol (from arginine hydrolysis). frontiersin.org

The biosynthesis of fungal hydroxamate siderophores starts with the N5-hydroxylation of L-ornithine, a reaction catalyzed by ornithine-N5-monooxygenase (SidA). researchgate.net This highlights the central role of L-ornithine as a precursor in fungal secondary metabolism. In Aspergillus fumigatus, iron starvation leads to a significant upregulation of L-ornithine biosynthesis to meet the high demand for siderophore production. rsc.org

The conversion of ornithine to putrescine, the precursor for polyamines, is catalyzed by ornithine decarboxylase (ODC). mdpi.com This enzyme is a key regulatory point in polyamine synthesis in fungi. mdpi.com

Interconnections with Other Amino Acid Biosynthesis Pathways

L-ornithine metabolism is intricately linked with the biosynthetic pathways of several other amino acids, most notably L-arginine, L-proline, and L-glutamate.

L-Ornithine as a Precursor for L-Arginine Synthesis

L-ornithine is a direct and essential precursor for the synthesis of L-arginine in most organisms. frontiersin.orgnih.gov The conversion of L-ornithine to L-arginine involves a series of enzymatic reactions.

The first step is the carbamoylation of L-ornithine by ornithine transcarbamoylase (OTC) to form L-citrulline. frontiersin.orgfrontiersin.org This reaction is a key step in the urea cycle in mammals and in arginine biosynthesis in various organisms. creative-proteomics.comfrontiersin.org Subsequently, L-citrulline is converted to L-arginine through the actions of argininosuccinate (B1211890) synthetase (ASS) and argininosuccinate lyase (ASL). nih.govresearchgate.net This pathway underscores the central role of L-ornithine in nitrogen metabolism. creative-proteomics.com

Biosynthetic Links to L-Proline and L-Glutamate

The metabolic pathways of L-ornithine, L-proline, and L-glutamate are interconnected, allowing for the interconversion of these amino acids depending on the cellular needs. wikipedia.orgusda.gov

L-ornithine can be converted to glutamate-5-semialdehyde (GSA) by the enzyme ornithine aminotransferase (OAT). uniprot.orgnih.gov GSA can then spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C), which is subsequently reduced to L-proline by pyrroline-5-carboxylate reductase. wikipedia.org This pathway provides an alternative route for proline biosynthesis from ornithine. acs.org

Conversely, L-glutamate is the primary precursor for the synthesis of L-ornithine in many organisms, as detailed in the previous sections. jmb.or.krresearchgate.netresearchgate.net This cyclical relationship highlights the metabolic flexibility and the central role of these amino acids in cellular nitrogen and carbon metabolism.

Catabolism and Metabolic Transformations of L Ornithine

Diversion and Conversion Pathways

L-ornithine serves as a branch-point metabolite, directed into distinct pathways by a group of specific enzymes. These pathways lead to the formation of glutamate (B1630785), polyamines, and citrulline, each with unique physiological roles.

One of the primary catabolic routes for L-ornithine is its conversion to L-glutamate γ-semialdehyde. researchgate.netuniprot.org This reaction is catalyzed by the mitochondrial enzyme ornithine δ-aminotransferase (OAT), which is dependent on the cofactor pyridoxal-5'-phosphate (PLP). nih.govnih.gov OAT facilitates the transfer of the δ-amino group from L-ornithine to α-ketoglutarate, yielding L-glutamate γ-semialdehyde and L-glutamate. researchgate.netnih.gov

The reaction proceeds via a "ping-pong" mechanism, which is characteristic of many PLP-dependent transaminases. nih.govebi.ac.uk In the first half-reaction, L-ornithine forms a Schiff base with the PLP cofactor, leading to the release of L-glutamate γ-semialdehyde. nih.gov The resulting pyridoxamine (B1203002) phosphate (B84403) (PMP) intermediate then reacts with α-ketoglutarate in the second half-reaction to regenerate PLP and produce L-glutamate. nih.gov L-glutamate γ-semialdehyde exists in a spontaneous equilibrium with its cyclic form, Δ1-pyrroline-5-carboxylate (P5C). nih.govnih.gov

Table 1: Key Components of the Ornithine δ-Aminotransferase (OAT) Reaction

| Component | Role |

|---|---|

| L-Ornithine | The amino acid substrate that donates its δ-amino group. |

| Ornithine δ-Aminotransferase (OAT) | The mitochondrial enzyme that catalyzes the transamination. nih.gov |

| Pyridoxal-5'-Phosphate (PLP) | A required cofactor that acts as a carrier of the amino group. nih.gov |

| α-Ketoglutarate | The amino group acceptor. |

| L-Glutamate γ-Semialdehyde | The initial product of L-ornithine transamination. researchgate.net |

| L-Glutamate | A co-product of the reaction. researchgate.net |

| Δ1-Pyrroline-5-Carboxylate (P5C) | The cyclic form of L-glutamate γ-semialdehyde, in spontaneous equilibrium. nih.govnih.gov |

A second major fate of L-ornithine is its decarboxylation to form putrescine, a diamine that is a precursor for the synthesis of polyamines. wikipedia.orgmdpi.commicroxpress.in This irreversible reaction is catalyzed by ornithine decarboxylase (ODC), a tightly regulated, pyridoxal-5'-phosphate-dependent enzyme. mdpi.comnih.govfrontiersin.org The ODC-catalyzed reaction is the first and rate-limiting step in polyamine biosynthesis. wikipedia.orgweizmann.ac.il

The mechanism involves the formation of a Schiff base between L-ornithine and PLP, which facilitates the removal of the carboxyl group as carbon dioxide (CO2). nih.govfrontiersin.org The resulting intermediate is then hydrolyzed to release putrescine and regenerate the enzyme. wikipedia.orghimedialabs.com The activity of ODC is crucial for cell growth and proliferation, and its expression is often elevated in cancer cells. nih.gov

Putrescine, formed from the decarboxylation of L-ornithine, serves as the foundational molecule for the synthesis of higher polyamines, namely spermidine (B129725) and spermine (B22157). weizmann.ac.ilnih.gov These aliphatic polycations are essential for a multitude of cellular processes, including DNA stabilization, gene expression, and cell proliferation. creative-proteomics.comweizmann.ac.il

The biosynthesis of spermidine and spermine involves the sequential addition of aminopropyl groups, which are derived from S-adenosylmethionine (SAM). SAM is first decarboxylated by S-adenosylmethionine decarboxylase (AdoMetDC) to form decarboxylated SAM (dcSAM), the aminopropyl group donor. aging-us.comoup.com

The following steps then occur:

Spermidine Synthase: This enzyme catalyzes the transfer of an aminopropyl group from dcSAM to putrescine, forming spermidine. nih.govwikipedia.org

Spermine Synthase: Subsequently, spermine synthase facilitates the transfer of a second aminopropyl group from another molecule of dcSAM to spermidine, yielding spermine. nih.govwikipedia.org

Within the mitochondrial matrix, L-ornithine can be converted to L-citrulline by the enzyme ornithine transcarbamylase (OTC). creative-proteomics.comnih.govuniprot.org This reaction is a critical step in the urea (B33335) cycle, the primary pathway for the detoxification of ammonia (B1221849) in ureotelic organisms. newenglandconsortium.orgnih.govrarediseases.org

OTC catalyzes the condensation of L-ornithine with carbamoyl (B1232498) phosphate, which is synthesized from ammonia and bicarbonate by carbamoyl phosphate synthetase I (CPS I). creative-proteomics.comhealthmatters.iolibretexts.org The reaction yields L-citrulline and inorganic phosphate. nih.gov L-citrulline is then transported out of the mitochondria to the cytosol for the subsequent reactions of the urea cycle. newenglandconsortium.org This conversion is not only vital for nitrogen waste disposal but also plays a role in the synthesis of arginine. creative-proteomics.comnih.gov

Table 2: Key Enzymes in L-Ornithine Catabolism and Their Products

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

|---|---|---|---|

| Ornithine δ-Aminotransferase (OAT) | L-Ornithine, α-Ketoglutarate | L-Glutamate γ-Semialdehyde, L-Glutamate | Amino Acid Metabolism, Proline Synthesis |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Polyamine Biosynthesis |

| Spermidine Synthase | Putrescine, dcSAM | Spermidine | Polyamine Biosynthesis |

| Spermine Synthase | Spermidine, dcSAM | Spermine | Polyamine Biosynthesis |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Urea Cycle, Arginine Synthesis |

Polyamine Biosynthesis Cascades (Spermidine, Spermine) from Putrescine

Integration into Central Metabolic Networks

The catabolism of L-ornithine is not an isolated set of pathways but is intricately linked with the central energy-generating pathways of the cell, most notably the tricarboxylic acid (TCA) cycle.

The breakdown of L-ornithine provides intermediates that can be funneled into the TCA cycle, thereby contributing to cellular energy production. The primary link occurs through the product of the OAT reaction, L-glutamate γ-semialdehyde.

This intermediate can be further metabolized to L-glutamate, which can then be deaminated by glutamate dehydrogenase to yield α-ketoglutarate, a key intermediate of the TCA cycle. nih.gov Alternatively, L-glutamate can undergo transamination with oxaloacetate, catalyzed by aspartate aminotransferase, to form α-ketoglutarate and aspartate. frontiersin.org The entry of α-ketoglutarate into the TCA cycle allows for its complete oxidation to CO2, generating reducing equivalents (NADH and FADH2) that drive ATP synthesis through oxidative phosphorylation. This integration highlights the role of L-ornithine catabolism in providing carbon skeletons for energy metabolism, particularly under conditions of nitrogen limitation or when amino acids are utilized as a fuel source. frontiersin.orgnih.gov

Regulatory Interplay with Other Pathways

The metabolic fate of L-ornithine is influenced by the cellular energy state and the availability of other metabolites. For example, the catabolism of ornithine via OAT is coupled to mitochondrial oxidative phosphorylation, suggesting a link between nitrogen metabolism and energy production. nih.govneurology.org During periods of increased protein breakdown, elevated ammonia levels stimulate the urea cycle, leading to increased production and turnover of L-ornithine. creative-proteomics.com

Furthermore, the pathways leading to polyamine and proline synthesis from L-ornithine are subject to complex regulation. The activity of ODC, the rate-limiting enzyme for polyamine synthesis, is controlled by a feedback mechanism involving antizyme proteins, which bind to ODC and target it for degradation by the proteasome. microbialcell.com This regulation is, in turn, influenced by the intracellular concentrations of polyamines. microbialcell.com Similarly, the expression of OAT can be regulated by factors such as all-trans-retinoic acid, which can influence the availability of ornithine for polyamine synthesis and thus affect cell proliferation. nih.gov The interplay between these pathways ensures that the allocation of L-ornithine is dynamically adjusted to meet the cell's changing needs for nitrogen disposal, proline production, and polyamine synthesis.

Data Tables

Table 1: Key Enzymes in L-Ornithine Catabolism and their Products

| Enzyme | Substrate(s) | Product(s) | Metabolic Pathway |

| Ornithine Aminotransferase (OAT) | L-Ornithine, α-Ketoglutarate | L-Glutamate-γ-semialdehyde, L-Glutamate | Proline and Glutamate Synthesis |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Polyamine Synthesis |

| Ornithine Transcarbamylase (OTC) | L-Ornithine, Carbamoyl Phosphate | L-Citrulline, Phosphate | Urea Cycle |

| Arginase | L-Arginine | L-Ornithine, Urea | Urea Cycle |

| Succinylornithine Transaminase | N2-Succinyl-L-ornithine, 2-Oxoglutarate | N-Succinyl-L-glutamate 5-semialdehyde, L-Glutamate | Bacterial Arginine and Proline Metabolism |

Enzymology and Molecular Mechanisms Associated with L Ornithine Metabolism

Structural and Mechanistic Studies of Key Enzymes

The enzymes responsible for L-ornithine metabolism exhibit diverse structural features and employ sophisticated catalytic strategies to ensure substrate specificity and reaction efficiency.

Arginase (EC 3.5.3.1) Catalytic Action and Substrate Specificity

Arginase is a manganese-dependent enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea (B33335). ebi.ac.uk This reaction is a critical step in the urea cycle, primarily in the liver, for the disposal of excess nitrogen. nih.gov There are two main isoforms of arginase in mammals: Arginase I, found predominantly in the cytoplasm of liver cells, and Arginase II, located in the mitochondria of various tissues, including the kidney and brain. nih.govworthington-biochem.com

The catalytic mechanism of arginase involves a binuclear manganese cluster in the active site. nih.govworthington-biochem.com This cluster activates a water molecule, which then acts as a nucleophile to attack the guanidinium (B1211019) carbon of the L-arginine substrate. ebi.ac.uk The resulting tetrahedral intermediate subsequently collapses, yielding L-ornithine and urea. ebi.ac.uk Aspartate and histidine residues within the active site play crucial roles in orienting the substrate and facilitating proton transfer during the reaction. ebi.ac.uk

Arginase exhibits a high degree of specificity for its L-arginine substrate. worthington-biochem.com This specificity is conferred by a series of loops that surround the active site, creating a precise binding pocket. nih.gov While L-arginine is the primary substrate, some studies have explored the potential for other molecules, such as agmatine, to act as alternative substrates, although with significantly lower efficiency. mdpi.com

Table 1: Characteristics of Arginase

| Feature | Description |

|---|---|

| EC Number | 3.5.3.1 |

| Reaction | L-Arginine + H₂O → L-Ornithine + Urea |

| Cofactor | Binuclear Manganese (Mn²⁺) Cluster nih.govworthington-biochem.com |

| Cellular Location | Arginase I: Cytosol (primarily liver); Arginase II: Mitochondria (various tissues) nih.govworthington-biochem.com |

| Structure | Homotrimer worthington-biochem.com |

| Key Mechanistic Feature | Nucleophilic attack by a metal-bridging hydroxide (B78521) on the guanidinium carbon of L-arginine. ebi.ac.ukworthington-biochem.com |

Ornithine Transcarbamylase (EC 2.1.3.3) Catalytic Mechanism, Active Site Analysis, and Transition States

Ornithine Transcarbamylase (OTC) is a key enzyme in the urea cycle and arginine biosynthesis, catalyzing the formation of L-citrulline from L-ornithine and carbamoyl (B1232498) phosphate (B84403). ebi.ac.ukwikipedia.org In eukaryotes, this enzyme is located in the mitochondrial matrix. nih.govresearchgate.net

The catalytic mechanism of OTC proceeds via an ordered sequential bi-bi reaction. nih.gov Carbamoyl phosphate binds first to the enzyme, followed by L-ornithine. nih.gov The binding of both substrates induces a conformational change, bringing the reactive groups into proximity. nih.gov The reaction is initiated by a nucleophilic attack of the δ-amino group of L-ornithine on the carbonyl carbon of carbamoyl phosphate. ebi.ac.ukwikipedia.org This forms a tetrahedral transition state, which is stabilized by interactions with active site residues. ebi.ac.uknih.gov The intermediate then collapses, releasing L-citrulline and inorganic phosphate. ebi.ac.uk

The active site of OTC is located at the interface between the enzyme's subunits. pnas.org Specific residues, including those within a conserved Ser-Met-Gly (SMG) loop, are crucial for substrate binding and catalysis. wikipedia.org For instance, residues such as arginine, cysteine, and threonine are involved in binding carbamoyl phosphate, while others like asparagine and leucine (B10760876) interact with L-ornithine. wikipedia.orgnih.gov

Ornithine Decarboxylase (EC 4.1.1.17) Activity, Cofactor Dependence (Pyridoxal 5'-Phosphate), and Dimerization

Ornithine Decarboxylase (ODC) is a rate-limiting enzyme in the biosynthesis of polyamines, catalyzing the decarboxylation of L-ornithine to produce putrescine. wikipedia.org This reaction is essential for cell growth and proliferation.

ODC activity is dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP). nih.govgenome.jp The catalytic mechanism begins with the formation of a Schiff base between PLP and a lysine (B10760008) residue in the active site of ODC. wikipedia.org L-ornithine then displaces the lysine to form an external aldimine. This is followed by decarboxylation, which generates a quinonoid intermediate. wikipedia.org Subsequent protonation and hydrolysis release the product, putrescine, and regenerate the PLP-lysine internal aldimine. wikipedia.org

The active form of ODC is a homodimer. wikipedia.orgnih.gov Each monomer consists of an alpha-beta barrel domain and a sheet domain. wikipedia.org The active site is located at the interface between the two monomers, with residues from both contributing to substrate binding and catalysis. The dimerization of ODC is crucial for its enzymatic activity, as the active site is formed by components of both subunits. nih.gov

Ornithine δ-Aminotransferase (EC 2.6.1.13) Substrate Specificity, Reaction Products, and Cofactor Utilization

Ornithine δ-Aminotransferase (OAT) is a mitochondrial enzyme that plays a role in amino acid metabolism by catalyzing the reversible transfer of the δ-amino group from L-ornithine to α-ketoglutarate. nih.govtandfonline.com This reaction yields L-glutamate-γ-semialdehyde and L-glutamate. nih.govresearchgate.net L-glutamate-γ-semialdehyde can then spontaneously cyclize to form Δ1-pyrroline-5-carboxylate (P5C). nih.gov

Like many aminotransferases, OAT utilizes pyridoxal 5'-phosphate (PLP) as a cofactor. genome.jpnih.govtandfonline.com The reaction mechanism involves two half-reactions. In the first, the δ-amino group of L-ornithine is transferred to PLP to form pyridoxamine (B1203002) 5'-phosphate (PMP) and release L-glutamate-γ-semialdehyde. nih.gov In the second half-reaction, the amino group is transferred from PMP to α-ketoglutarate, regenerating PLP and forming L-glutamate. nih.gov

OAT exhibits a high degree of specificity for L-ornithine as the amino donor and α-ketoglutarate as the amino acceptor. nih.govtandfonline.com While some studies have investigated other potential substrates, the enzyme is generally considered to be highly specific for these molecules. tandfonline.com

Table 2: Key Enzymes in L-Ornithine Metabolism

| Enzyme | EC Number | Reaction | Cofactor | Key Features |

|---|---|---|---|---|

| Arginase | 3.5.3.1 | L-Arginine + H₂O → L-Ornithine + Urea | Mn²⁺ | Binuclear metal cluster in active site. nih.govworthington-biochem.com |

| Ornithine Transcarbamylase | 2.1.3.3 | L-Ornithine + Carbamoyl Phosphate → L-Citrulline + Pi | None | Ordered sequential bi-bi mechanism. nih.gov |

| Ornithine Decarboxylase | 4.1.1.17 | L-Ornithine → Putrescine + CO₂ | Pyridoxal 5'-Phosphate (PLP) | Rate-limiting enzyme in polyamine synthesis; active as a homodimer. wikipedia.org |

| Ornithine δ-Aminotransferase | 2.6.1.13 | L-Ornithine + α-Ketoglutarate ⇌ L-Glutamate-γ-semialdehyde + L-Glutamate | Pyridoxal 5'-Phosphate (PLP) | Reversible reaction involved in amino acid metabolism. nih.govtandfonline.com |

Regulatory Aspects of Enzyme Activity and Gene Expression

The intricate network of metabolic pathways involving L-ornithine is tightly regulated at both the enzymatic and genetic levels to maintain cellular homeostasis.

Mechanisms of Feedback Inhibition of Enzymatic Pathways

Feedback inhibition is a common regulatory mechanism where the end product of a metabolic pathway inhibits an enzyme that functions early in the pathway. researchgate.net In the context of L-ornithine metabolism, this is a crucial control point.

For instance, the biosynthesis of L-ornithine from glutamate (B1630785) is subject to feedback inhibition by L-arginine and L-citrulline. frontiersin.org These molecules can inhibit the activity of N-acetylglutamate kinase, a key enzyme in the early stages of this pathway. frontiersin.org Similarly, ornithine acetyltransferase activity can be inhibited by L-ornithine itself. frontiersin.org

A notable example of feedback regulation is seen with ornithine decarboxylase (ODC). The activity of ODC is controlled by the levels of polyamines, the end products of the pathway it initiates. nih.govmicrobialcell.com High levels of polyamines induce the synthesis of a protein called antizyme. nih.govmicrobialcell.com Antizyme binds to ODC monomers, preventing their dimerization and thereby inactivating the enzyme. nih.govmicrobialcell.com This binding also targets ODC for degradation by the proteasome in a ubiquitin-independent manner. microbialcell.comuniprot.org

The expression of genes encoding urea cycle enzymes is also subject to complex regulation. Hormones such as glucagon (B607659) and glucocorticoids can upregulate the transcription of genes for enzymes like arginase and argininosuccinate (B1211890) synthase. nih.govbiorxiv.org Conversely, insulin (B600854) can have a downregulating effect. biorxiv.orgbiorxiv.org Furthermore, the expression of these enzymes can be influenced by dietary protein intake, with higher protein diets leading to increased expression to handle the greater nitrogen load. biorxiv.org

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Ornithine Sulfate (B86663) |

| L-Ornithine |

| L-Arginine |

| Urea |

| Carbamoyl Phosphate |

| L-Citrulline |

| Pyridoxal 5'-Phosphate |

| Putrescine |

| L-Glutamate-γ-semialdehyde |

| L-Glutamate |

| α-Ketoglutarate |

| Δ1-Pyrroline-5-carboxylate |

| N-acetylglutamate |

| Agmatine |

| Pyridoxamine 5'-phosphate |

| Polyamines |

| Spermidine (B129725) |

| Spermine (B22157) |

| Cadaverine |

| 5-Aminolevulinic acid |

| L-canaline |

| (SS)-5-(fluoromethyl)ornithine |

| L-norvaline |

| N-(phosphonacetyl)-l-ornithine |

| Glucagon |

| Insulin |

Transcriptional and Post-Translational Control of Enzyme Levels

The regulation of enzymes involved in L-ornithine metabolism is a multi-layered process, ensuring cellular homeostasis. This control occurs at both the transcriptional and post-translational levels, allowing for rapid and fine-tuned responses to various physiological signals.

Transcriptional Control: The expression of genes encoding for ornithine cycle enzymes is subject to rigorous transcriptional regulation. nih.gov For instance, the gene for ornithine transcarbamylase (OTC), a key enzyme in the urea cycle, is regulated in a tissue-specific manner. In mammals, its expression in the liver is dependent on an enhancer that is activated by the simultaneous binding of liver-selective transcription factors like hepatocyte nuclear factor 4 (HNF-4) and CCAAT/enhancer-binding protein beta (C/EBPβ). frontiersin.org Nutritional status also plays a significant role; a high-protein diet can increase OTC mRNA and protein levels in mice, while a high-fat diet has been shown to decrease OTC protein levels in hamsters. frontiersin.org

In the case of ornithine decarboxylase (ODC), the first enzyme in polyamine biosynthesis, its gene expression is also tightly controlled. In the mouse kidney, ODC expression is regulated by androgens, which increase the rate of ODC gene transcription. oup.comoup.com In Escherichia coli, the transcription of the speC gene, which codes for biosynthetic ODC, is repressed by cyclic AMP (cAMP) and its receptor protein. dmu.edu.cn Furthermore, in Corynebacterium glutamicum, the genes for L-ornithine biosynthesis are found in the argCJBD operon, which is repressed by the negative regulatory protein ArgR. frontiersin.org Deletion of the argR gene is a common strategy in metabolic engineering to enhance L-ornithine production. frontiersin.org

Post-Translational Control: Post-translational modifications provide a more immediate level of control over enzyme activity. ODC activity is notably regulated by polyamines, the end-products of the pathway it initiates. diva-portal.org High cellular polyamine levels lead to a rapid decrease in ODC activity, not by altering ODC mRNA levels, but by affecting the translation of the ODC mRNA or by promoting the degradation of the ODC protein. diva-portal.orgnih.gov This feedback inhibition is a critical regulatory mechanism. In some cases, the regulation is mediated by antizymes, proteins that bind to ODC and target it for degradation. ebi.ac.ukpnas.org

Ornithine aminotransferase (OAT) is another key enzyme whose activity is controlled post-translationally. Its translation can be modulated by the initiation factor eIF-4E. mdpi.com The enzyme's self-affinity and, consequently, its activity can be altered by exposure to basic amino acids. mdpi.com In C. glutamicum, the activity of ornithine acetyltransferase is subject to feedback inhibition by L-ornithine itself, with a 50% reduction in activity observed at a 5 mM concentration of L-ornithine. frontiersin.org

Evolutionary Perspectives on L-Ornithine-Related Enzymes

The enzymes involved in L-ornithine metabolism have undergone significant evolutionary divergence, leading to specialized functions across different organisms and even within the same organism.

Comparative Biochemistry of Carbamoyl Phosphate-L-Ornithine Carbamoyltransferases

Carbamoyl phosphate-L-ornithine carbamoyltransferase, more commonly known as ornithine transcarbamylase (OTC), is an ancient enzyme found in most organisms. frontiersin.org It primarily catalyzes the formation of L-citrulline from L-ornithine and carbamoyl phosphate. frontiersin.org Comparative studies have revealed distinct classes of OTCs with different metabolic roles.

Anabolic OTCs (aOTCs) are involved in the biosynthesis of arginine. plos.org They exhibit Michaelis-Menten kinetics and are not typically subject to allosteric regulation. frontiersin.orgplos.org In contrast, catabolic OTCs (cOTCs) function in the reverse direction, breaking down citrulline into ornithine and carbamoyl phosphate, often as part of the arginine deiminase (ADI) pathway, which allows some bacteria to generate ATP from arginine. plos.org These catabolic enzymes often display cooperativity towards carbamoyl phosphate. plos.orgresearchgate.net

Table 1: Comparative Properties of Anabolic vs. Catabolic Ornithine Transcarbamylases (OTCs)

| Feature | Anabolic OTC (aOTC) | Catabolic OTC (cOTC) |

|---|---|---|

| Primary Function | Arginine biosynthesis (Citrulline formation) plos.org | Arginine degradation (Citrulline phosphorolysis) plos.org |

| Kinetic Behavior | Michaelis-Menten kinetics frontiersin.org | Often exhibits cooperativity (e.g., for carbamoyl phosphate) plos.orgresearchgate.net |

| Metabolic Pathway | Arginine biosynthetic pathway plos.org | Arginine deiminase (ADI) pathway plos.org |

| In Vivo Reaction | L-Ornithine + Carbamoyl Phosphate → L-Citrulline plos.org | L-Citrulline + Phosphate → L-Ornithine + Carbamoyl Phosphate plos.org |

Divergence and Functional Specialization of Biosynthetic and Biodegradative Ornithine Decarboxylases in Different Organisms

Ornithine decarboxylase (ODC) is the rate-limiting enzyme for polyamine biosynthesis. dmu.edu.cn In many organisms, including E. coli, two distinct forms of ODC exist: a biosynthetic enzyme and a biodegradative one. nih.gov These two forms are isoenzymes, catalyzing the same reaction but differing in their properties and regulation, reflecting their distinct physiological roles. nih.gov

The biosynthetic ODC in E. coli is primarily involved in producing putrescine for cell growth. pnas.orgnih.gov It has a pH optimum of around 8.1 and is competitively inhibited by the polyamines putrescine and spermidine, a classic example of feedback inhibition. nih.gov Its expression is repressed by polyamines at the translational level. pnas.org

The biodegradative ODC, on the other hand, is induced under acidic conditions and is thought to play a role in pH homeostasis by consuming protons during the decarboxylation reaction. uniprot.org It has a lower pH optimum of 6.9. nih.gov Crucially, the two enzymes are immunologically distinct, with antibodies raised against the biodegradative form not cross-reacting with the biosynthetic enzyme. nih.gov

The evolution of ODC has been shaped by both transcriptional and post-transcriptional mechanisms. oup.comoup.com Studies on different mouse species have shown that variations in androgen-regulated ODC expression are due to changes in both the rate of gene transcription and translational or post-translational effects. oup.comoup.com The diversification of ODC is also evident in the broader context of amino acid decarboxylases. There are homologous forms of decarboxylases that have evolved in parallel, with distinct ancestral and derived forms present in bacteria, showcasing the independent emergence of ODC activity multiple times throughout evolution. nih.gov

**Table 2: Comparison of Biosynthetic and Biodegradative Ornithine Decarboxylase in *E. coli***

| Feature | Biosynthetic ODC | Biodegradative ODC |

|---|---|---|

| Primary Function | Polyamine synthesis for growth pnas.orgnih.gov | pH regulation uniprot.org |

| pH Optimum | 8.1 nih.gov | 6.9 nih.gov |

| Regulation | Inhibited by putrescine and spermidine nih.gov | Induced by acidic conditions uniprot.org |

| Inhibitor Specificity | Inhibited by specific antizyme proteins pnas.org | Not inhibited by the same antizymes pnas.org |

| Immunological Reactivity | No cross-reactivity with anti-biodegradative ODC antibody nih.gov | Does not react with antibody for biosynthetic ODC nih.gov |

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| L-Ornithine Sulfate |

| L-Ornithine |

| Carbamoyl Phosphate |

| L-Citrulline |

| L-Arginine |

| Putrescine |

| Spermidine |

| Aspartate |

| Cyclic AMP (cAMP) |

| Glutamate |

Advanced Synthetic Methodologies for L Ornithine and Its Sulfate Form

Enzymatic Production of L-Ornithine Salts

The enzymatic conversion of L-arginine to L-ornithine represents a highly specific and efficient method for producing L-ornithine salts. ulisboa.pt This biocatalytic process utilizes the enzyme L-arginase (E.C. 3.5.3.1), which hydrolyzes L-arginine into L-ornithine and urea (B33335). nih.govcreative-proteomics.com This method is advantageous over chemical hydrolysis or fermentation for certain industrial scales due to its high specificity, which results in a cleaner reaction with fewer byproducts. ulisboa.ptresearchgate.net

The efficiency of the L-arginase-mediated conversion is dependent on several key parameters, including the source of the enzyme, temperature, cofactor concentration, and substrate concentration. Arginases from various sources, such as bovine liver and microbial origins like Bacillus caldovelox, Geobacillus thermodenitrificans, and Rummeliibacillus pycnus, have been characterized for L-ornithine production. researchgate.netgoogle.comnih.gov

Optimization strategies focus on maximizing the conversion rate and final product concentration. For instance, using a whole-cell biocatalyst of Escherichia coli overexpressing arginase from Bacillus caldovelox, a maximal conversion rate of 87.1% was achieved. researchgate.net This process yielded a final L-ornithine concentration of 112.3 g/L under optimized conditions of 170 g/L L-arginine, 60°C, and a pH of 9.0. researchgate.net The presence of divalent metal ions, particularly manganese (Mn²⁺), is crucial for arginase activity. google.comnih.gov Optimal Mn²⁺ concentrations are typically in the micromolar to millimolar range (10⁻⁵ to 10⁻³ M), as higher concentrations can interfere with downstream processing. ulisboa.ptgoogle.com Temperature is another critical factor, with optimal values generally falling between 37°C and 80°C, depending on the thermostability of the specific arginase used. researchgate.netnih.gov

| Arginase Source | Biocatalyst Form | Optimal Temperature | Optimal pH | Key Conditions | L-Ornithine Yield/Titer | Reference |

|---|---|---|---|---|---|---|

| Bacillus caldovelox (expressed in E. coli) | Whole-cell | 60°C | 9.0 | 170 g/L L-arginine, 10 µM Mn²⁺ | 112.3 g/L (87.1% conversion) | researchgate.net |

| Geobacillus thermodenitrificans NG80-2 | Purified enzyme | 80°C | 9.0 | Mn²⁺ cofactor | 36.9 g/L (97.2% molar yield) | nih.gov |

| Rummeliibacillus pycnus SK32.001 | Purified enzyme | 80°C | 9.5 | Preference for Mn²⁺ | 144.4 g/L (95.2% molar yield) | researchgate.net |

| Bovine Liver | Commercial enzyme | 20-35°C | 9.5 | L-arginine with α-ketoglutaric acid | 93.9% (for sulfate (B86663) salt) | google.com |

Control of pH is a critical aspect of the enzymatic process, influencing both the enzyme's catalytic activity and the subsequent isolation of the L-ornithine salt. The process involves a two-stage pH adjustment strategy. google.comgoogle.com

First, for the enzymatic conversion step, the reaction medium's pH is adjusted to an alkaline range, typically between 8.0 and 10.0. google.comgoogle.com Most arginases exhibit maximum activity in this alkaline environment, with specific optima often around pH 9.0-9.5. researchgate.netnih.gov The pH is maintained in this range throughout the conversion of L-arginine to L-ornithine using the specific acid corresponding to the desired salt. google.comgoogle.com For the production of L-ornithine sulfate, sulfuric acid would be used for this initial pH adjustment.

Second, upon completion of the enzymatic reaction, the pH of the reaction mixture is lowered to a neutral or slightly acidic range of 6.5 to 7.0. google.comgoogle.com This neutralization step, again performed with the same acid (sulfuric acid), serves to stop the enzymatic reaction and facilitate the direct crystallization and isolation of the L-ornithine salt from the aqueous medium. google.com

The downstream processing for this compound begins after the enzymatic conversion of L-arginine is complete. A key initial step can be the removal of the L-arginase enzyme from the reaction mixture, which is effectively achieved through ultrafiltration. google.comgoogle.com This separation prevents the enzyme from contaminating the final product.

Following enzyme removal, the pH of the reaction mixture is adjusted to the 6.5-7.0 range using sulfuric acid. google.com This step neutralizes the L-ornithine base formed during the reaction, creating this compound in solution. The desired salt can then be isolated directly from this mixture. google.com Common isolation techniques include concentrating the solution by evaporation to induce crystallization or precipitating the salt by adding a water-miscible organic solvent, such as ethanol (B145695) or methanol. google.com

A specific example for the preparation of this compound monohydrate detailed a process where, after the reaction, the mixture was adjusted with sulfuric acid. google.com The final product was isolated with a yield of 93.9% relative to the initial L-arginine substrate. google.com The purity of the isolated this compound can be further enhanced through recrystallization, for instance, by using an ethanol-water mixture. google.com

Controlled pH Environments for Enzymatic Conversion and Salt Formation

Microbial Fermentation Strategies for L-Ornithine Production

Microbial fermentation presents a sustainable and environmentally friendly alternative for L-ornithine production. frontiersin.org This approach leverages microbial cell factories, which are genetically modified to efficiently convert simple carbon sources like glucose or xylose into L-ornithine. frontiersin.orgnih.gov While promising, a key challenge is overcoming the low production capacity of natural strains, which necessitates advanced metabolic engineering to develop high-yield producers. frontiersin.org

Corynebacterium glutamicum : This bacterium is a major industrial workhorse for amino acid production and has been extensively engineered for L-ornithine synthesis. frontiersin.org Key strategies include deleting genes involved in competing pathways and feedback regulation. For example, deleting proB (blocks proline synthesis), argF (blocks conversion of L-ornithine to citrulline), and argR (a repressor of the arginine operon) are common foundational modifications. nih.govkaist.ac.kr Further enhancements involve overexpressing the L-ornithine synthesis pathway genes (argCJBD) and optimizing cofactor supply, such as NADPH. nih.gov These combined strategies have led to significant production titers, with one engineered strain achieving 51.5 g/L of L-ornithine in a fed-batch fermentation. nih.gov Strains have also been developed to utilize non-food biomass components like xylose, with titers reaching 18.9 g/L. frontiersin.orgnih.gov

Escherichia coli : As a model organism, E. coli offers rapid growth and well-established genetic tools, making it an attractive host for L-ornithine production. frontiersin.orgportlandpress.com Engineering strategies are similar to those in C. glutamicum and focus on optimizing the primary biosynthetic pathway. nih.gov This includes disrupting the transcriptional repressor (argR), preventing the degradation of L-ornithine to putrescine (by deleting speF), and blocking competing metabolic branches (by deleting proB). nih.govd-nb.info Such modifications have been shown to increase L-ornithine production substantially, from 0.3 to 13.2 mg/g of dry cell weight. nih.gov

Saccharomyces cerevisiae : The baker's yeast S. cerevisiae is a robust eukaryotic cell factory used for producing various chemicals. nih.govresearchgate.net Engineering yeast for L-ornithine production involves complex modifications due to the compartmentalization of its metabolic pathways. nih.gov A "modular pathway rewiring" (MPR) strategy has been successfully implemented, which includes rewiring the urea cycle, engineering subcellular transport, and improving the supply of the precursor L-glutamate. nih.govresearchgate.net Through extensive genetic modifications, engineered yeast strains have produced L-ornithine at a titer of 1,041 mg/L in shake-flask cultures and up to 5.1 g/L in controlled fed-batch fermentations. nih.govresearchgate.net

| Microbial Host | Key Engineering Strategy | Culture Type | L-Ornithine Titer | Reference |

|---|---|---|---|---|

| Corynebacterium glutamicum | ΔproB, ΔargF, ΔargR, argCJBD overexpression, NADPH pathway enhancement | Fed-batch | 51.5 g/L | nih.gov |

| Corynebacterium glutamicum | Engineered to utilize xylose | Fed-batch | 18.9 g/L | nih.gov |

| Escherichia coli | ΔspeF, ΔproB, disruption of transcriptional repressor | Flask culture | 13.2 mg/g DCW | nih.gov |

| Saccharomyces cerevisiae | Modular pathway rewiring (MPR), urea cycle rewiring | Shake-flask | 1,041 mg/L | nih.govresearchgate.net |

| Saccharomyces cerevisiae | Modular pathway rewiring (MPR) | Fed-batch | 5.1 g/L | nih.govresearchgate.net |

Enhancing L-ornithine biosynthesis relies on precise genetic manipulations aimed at channeling metabolic flux towards the target product and removing regulatory bottlenecks.

A primary strategy is the elimination of competing pathways . In C. glutamicum and E. coli, the gene argF (encoding ornithine carbamoyltransferase) is deleted to prevent the conversion of L-ornithine into L-citrulline, which is the next step in the arginine biosynthesis pathway. nih.govd-nb.info Similarly, deleting the proB gene in C. glutamicum or E. coli prevents the diversion of the precursor L-glutamate towards proline synthesis, making more of it available for the L-ornithine pathway. nih.govnih.gov

Another critical manipulation is the removal of feedback inhibition and repression . The arginine operon (argCJBD), which encodes the enzymes for L-ornithine synthesis, is often repressed by the final product, L-arginine, through the repressor protein ArgR. frontiersin.orgd-nb.info Deleting the argR gene derepresses this operon, leading to a significant increase in the expression of the biosynthetic enzymes and enhanced metabolic flux towards L-ornithine. frontiersin.orgd-nb.info

Overexpression of key pathway genes is a direct approach to boost production. The entire argCJBD operon is frequently overexpressed using strong, constitutive promoters to amplify the synthesis pathway. frontiersin.orgnih.gov In some cases, sourcing these genes from highly productive strains, such as C. glutamicum ATCC 21831, can result in higher yields compared to using genes from the host strain. frontiersin.org Furthermore, enhancing the transport of L-ornithine out of the cell by overexpressing exporter proteins like LysE can alleviate product feedback inhibition and increase the final accumulated titer. d-nb.infofrontiersin.org

Finally, optimization of cofactor and precursor supply is essential. The synthesis of L-ornithine requires NADPH. Redirecting carbon flux from glycolysis towards the pentose (B10789219) phosphate (B84403) pathway (PPP) by modifying the expression of genes like zwf can increase the intracellular pool of NADPH, thereby improving L-ornithine production. nih.gov

Metabolic Engineering Approaches in Microbial Cell Factories (e.g., Corynebacterium glutamicum, Escherichia coli, Saccharomyces cerevisiae)

Chemical Synthesis of L-Ornithine Derivatives and Analogs

The versatility of the L-ornithine molecule, with its distinct amino groups, makes it a valuable starting scaffold for the chemical synthesis of a wide range of derivatives and analogs. These synthetic efforts aim to create novel compounds with tailored properties for various scientific applications, from drug delivery systems to fundamental biochemical research. Methodologies often involve protecting group chemistry, coupling reactions, and polymer conjugation to modify the core ornithine structure.

Design and Synthesis of L-Ornithine-Based Peptidomimetics and Cationic Amphiphiles

The synthesis of L-ornithine-based peptidomimetics and cationic amphiphiles is a significant area of research, primarily driven by the need for novel antimicrobial agents. finechem-mirea.ruresearchgate.net These molecules are designed to mimic the properties of natural antimicrobial peptides, often featuring a cationic head group, which facilitates interaction with negatively charged bacterial membranes, and a lipophilic tail that enables membrane disruption. finechem-mirea.ru

L-ornithine is frequently used as a branching element in the design of bivalent cationic amphiphiles. finechem-mirea.ru The synthetic strategy involves modifying the two amino groups of ornithine to create distinct polar and non-polar domains. finechem-mirea.ruresearchgate.net The design of these compounds can be varied to study structure-activity relationships by:

Altering the N-terminal aliphatic amino acids (e.g., glycine, β-alanine, γ-aminobutyric acid (GABA)) in the polar block. finechem-mirea.ruresearchgate.net

Varying the length of alkyl radicals (e.g., C8, C12) or introducing different moieties (e.g., indole) in the lipophilic block. finechem-mirea.ruresearchgate.net

Common synthetic methods for these amphiphiles include the carbodiimide (B86325) method for forming amide bonds between L-ornithine derivatives and other amino acids. finechem-mirea.rufinechem-mirea.ru Alkylation of amines with alkyl bromides is used to construct the nonpolar fragments. finechem-mirea.ru For instance, new cationic amphiphiles based on malonic acid amides have been synthesized where L-ornithine is attached to an ethylenediamine (B42938) linker to create a polar head with two positive charges. finechem-mirea.ru The synthesis of lipopeptides based on L-glutamic acid esters containing L-ornithine has also been reported. nih.gov The resulting compounds are purified using techniques like column chromatography on silica (B1680970) gel or aluminum oxide. finechem-mirea.ru The structures of these novel amphiphiles are typically confirmed using nuclear magnetic resonance (¹H NMR) spectroscopy and mass spectrometry. finechem-mirea.ruresearchgate.net

Conjugation of L-Ornithine with Biodegradable Polymers (e.g., PLGA-L-Ornithine)

To enhance the properties of biodegradable polymers for biomedical applications, L-ornithine has been successfully conjugated to poly(lactic-co-glycolic acid) (PLGA), a widely used polyester. mdpi.comresearchgate.netnih.gov This conjugation aims to create novel biomaterials with improved characteristics, such as hydrophilicity and controlled degradation rates. mdpi.comresearchgate.net

The primary method for synthesizing PLGA-L-ornithine is through a coupling reaction using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent. mdpi.comresearchgate.netnih.gov In this reaction, the carboxyl groups of PLGA are activated by EDC, allowing for the formation of a stable amide bond with one of the amino groups of L-ornithine. mdpi.comresearchgate.net This process grafts the amino acid onto the polymer backbone. mdpi.com

The successful conjugation of L-ornithine to PLGA is confirmed through various analytical techniques. mdpi.comresearchgate.netresearchgate.net Fourier-transform infrared spectroscopy (FTIR) shows the appearance of an amide carbonyl vibration signal (around 1698 cm⁻¹), and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy reveals an increase in the number of carbonyl carbons in the 160–170 ppm range, both indicative of the newly formed amide linkage. mdpi.comresearchgate.netnih.gov Research has shown that the resulting PLGA-L-ornithine polymer is thermally stable and possesses increased hydrophilic properties compared to the original PLGA. mdpi.comresearchgate.net This enhanced hydrophilicity leads to a faster degradation time with a surface-type erosion mechanism, which is a desirable characteristic for certain biomaterial applications. mdpi.comresearchgate.netnih.gov

In a related approach, layer-by-layer self-assembly has been used to create core-shell nanoparticles where a PLGA core is coated with alternating layers of poly-L-ornithine (PLO) and fucoidan. rsc.org This method creates a structured nanocarrier system for potential drug delivery applications. rsc.org

| Analytical Technique | Observation for PLGA-L-Ornithine Conjugate | Inference | Source |

|---|---|---|---|

| FTIR Spectroscopy | Appearance of an amide carbonyl vibration signal at approximately 1698 cm⁻¹ | Formation of an amide bond between PLGA and L-ornithine | mdpi.comresearchgate.netnih.gov |

| ¹³C NMR Spectroscopy | Increase in the number of carbonyl carbon signals in the 160–170 ppm range | Confirmation of the covalent amide linkage | mdpi.comresearchgate.netnih.govresearchgate.net |

| Water Contact Angle Measurement | Decreased contact angle compared to unmodified PLGA | Increased hydrophilicity of the polymer surface | mdpi.comresearchgate.net |

Development of Novel L-Ornithine Compounds for Research Applications

L-ornithine serves as a versatile building block for the synthesis of novel compounds intended for a wide array of research applications, including the development of enzyme inhibitors and photosensitizers. frontiersin.orgnih.govresearchgate.net

One area of development is in photodynamic antimicrobial chemotherapy (PACT). frontiersin.org New cationic photosensitizers have been designed and synthesized by conjugating L-ornithine to an aminophenyl porphyrin core. frontiersin.org The synthesis involves a condensation reaction between Boc-protected ornithine (Boc-Orn(Boc)-OH) and 5,10,15,20-Tetrakis(4-aminophenyl)porphine, catalyzed by HATU/DIPEA. frontiersin.org The basic nature of the L-ornithine side chains ensures the resulting porphyrin conjugate is positively charged at physiological pH, which enhances its binding to negatively charged bacterial surfaces. frontiersin.org

Another critical research application is the development of inhibitors for ornithine decarboxylase (ODC), a key enzyme in polyamine biosynthesis and a validated target in cancer therapy. nih.govresearchgate.net Novel ODC inhibitors have been synthesized in a multi-step process starting from commercially available Boc-protected amino alcohols. nih.gov The synthesis can involve a Mitsunobu reaction to couple the amino alcohol with 2-hydroxy-1H-isoindole-1,3(2H)-dione, followed by treatment with hydrazine (B178648) and deprotection with HCl to yield the final compounds. nih.gov X-ray crystallography studies have revealed that these inhibitors form covalent adducts with the pyridoxal (B1214274) phosphate (PLP) cofactor in the active site of the ODC enzyme. researchgate.net

Furthermore, computational studies are used to identify potential L-ornithine analogs for research. mdpi.com For instance, the DrugBank database has been searched for structural analogs of L-ornithine that could act as substrate analog inhibitors for enzymes like l-Ornithine-N5-monooxygenase (PvdA) from Pseudomonas aeruginosa. mdpi.com

| Compound Class | Synthetic Approach | Key Reagents/Methods | Intended Research Application | Source |

|---|---|---|---|---|

| Ornithine-Porphyrin Conjugates | Condensation of Boc-protected ornithine with an aminophenyl porphyrin core | HATU, DIPEA | Cationic photosensitizers for photodynamic antimicrobial chemotherapy (PACT) | frontiersin.org |

| Ornithine Decarboxylase (ODC) Inhibitors | Multi-step synthesis from Boc-protected amino alcohols | Mitsunobu reaction, Hydrazine, HCl | Development of potent enzyme inhibitors for cancer research | nih.govresearchgate.net |

| PvdA Substrate Analogs | Computational screening followed by potential synthesis | Molecular docking | Inhibitors of bacterial virulence factor synthesis | mdpi.com |

Mechanistic Investigations of L Ornithine in Cellular and Subcellular Systems in Vitro/preclinical

Impact on Cellular Growth, Proliferation, and Differentiation in Cell Culture Models

L-ornithine, a non-proteinogenic amino acid, plays a multifaceted role in cellular metabolism and physiology. Its influence on cell growth, proliferation, and differentiation is intrinsically linked to its position as a key intermediate in various metabolic pathways, most notably the urea (B33335) cycle and polyamine biosynthesis.

Polyamines, including putrescine, spermidine (B129725), and spermine (B22157), are small, positively charged molecules essential for cell proliferation, DNA replication, transcription, and translation. researchgate.net The synthesis of polyamines begins with the decarboxylation of L-ornithine to form putrescine, a reaction catalyzed by the rate-limiting enzyme ornithine decarboxylase (ODC). weizmann.ac.il

The activity of ODC and the concentration of polyamines fluctuate in a cell-cycle-dependent manner. weizmann.ac.il ODC activity is typically low in quiescent (G0) cells and increases sharply when cells are stimulated to enter the cell cycle. portlandpress.com Studies in various cell lines, including Chinese hamster ovary (CHO) cells, have shown that ODC activity increases in the late G1 phase and continues through the S phase, preceding DNA synthesis. pnas.orgaacrjournals.org This is followed by an accumulation of putrescine and spermidine. nih.gov A second peak of ODC activity is often observed during the G2/M transition. portlandpress.com

The necessity of polyamines for cell cycle progression is highlighted by the fact that depletion of the intracellular polyamine pool leads to growth arrest. weizmann.ac.ilportlandpress.com Inhibition of ODC can block cells in the G1 phase of the cell cycle, preventing entry into the S phase and subsequent DNA replication. weizmann.ac.ilresearchgate.net This demonstrates the critical role of the L-ornithine-derived polyamine pathway in regulating the transition from a resting to a proliferative state. The sequence of events generally follows a pattern of increased ODC activity, accumulation of polyamines, DNA replication, and finally, cell division. nih.gov

The effects of L-ornithine supplementation can vary significantly depending on the cell type and its specific metabolic characteristics.

Chinese Hamster Ovary (CHO) cells: L-ornithine is often used as a supplement in CHO cell cultures, which are widely utilized in biopharmaceutical production. Supplementation with L-ornithine can promote healthy growth of CHO-K1 cells, particularly in serum-free media that may lack sufficient putrescine. researchgate.net It has also been shown to enhance the yield of recombinant proteins in CHO cell lines.

GLUTag cells: In the intestinal L-cell line GLUTag, L-ornithine acts as a secretagogue. nih.gov It stimulates an increase in intracellular calcium concentration ([Ca2+]i) and triggers the secretion of glucagon-like peptide-1 (GLP-1). nih.govresearchgate.net This effect is mediated through the G protein-coupled receptor GPRC6A. nih.govfrontiersin.org The L-ornithine-induced increase in [Ca2+]i and subsequent GLP-1 secretion are dose-dependent. nih.govresearchgate.net

Human Retinal Pigment Epithelial (RPE) cells: In contrast to its beneficial effects in some cell lines, L-ornithine can be cytotoxic to human RPE cells, particularly those deficient in the enzyme ornithine δ-aminotransferase (OAT). This condition mimics the in vitro model of gyrate atrophy, a chorioretinal degenerative disease. nih.govnih.gov In these OAT-deficient RPE cells, elevated L-ornithine levels can inhibit DNA synthesis, cause dramatic morphological changes, disrupt the cytoskeleton, and ultimately lead to cell death. nih.gov The cytotoxicity is thought to be mediated by the transport of ornithine into the cells via the cationic amino acid transporter-1 (CAT-1). arvojournals.org

Table 1: Effects of L-Ornithine on Specific Cell Lines

| Cell Line | Effect of L-Ornithine | Key Findings |

|---|---|---|

| Chinese Hamster Ovary (CHO) cells | Promotes growth and protein production | Supplementation supports healthy growth in serum-free media and can enhance recombinant protein yield. researchgate.net |

| GLUTag cells | Stimulates GLP-1 secretion | Induces a dose-dependent increase in intracellular Ca2+ and GLP-1 release via the GPRC6A receptor. nih.govresearchgate.netscienceopen.com |

| Human Retinal Pigment Epithelial (RPE) cells | Cytotoxic in OAT-deficient models | Inhibits DNA synthesis and leads to cell death, mimicking gyrate atrophy. nih.govcambridge.org Cytotoxicity is mediated by CAT-1 transport. arvojournals.org |

Role of Polyamine Biosynthesis in Cell Cycle Progression and Regulation

Modulation of Intracellular Signaling Pathways

L-ornithine can influence a variety of intracellular signaling pathways, thereby affecting diverse cellular processes.

L-ornithine has been shown to modulate intracellular calcium concentration ([Ca2+]i) in several cell types. In GLUTag cells, L-ornithine application causes a dose-dependent increase in [Ca2+]i. nih.govresearchgate.net This calcium signaling is initiated by the activation of the G protein-coupled receptor GPRC6A, which couples to Gq proteins, leading to the activation of phospholipase C (PLC). frontiersin.org PLC, in turn, generates inositol (B14025) trisphosphate (IP3), which triggers the release of calcium from intracellular stores. researchgate.net This entire pathway is crucial for the subsequent secretion of GLP-1. researchgate.netfrontiersin.org

Similarly, in human proximal tubular (HK-2) cells, L-ornithine activates the calcium-sensing receptor (CaSR), another GPCR, leading to a concentration-dependent increase in [Ca2+]i. nih.govnih.gov This process involves receptor-operated Ca2+ entry (ROCE) through transient receptor potential canonical (TRPC) channels. nih.govnih.gov In human neuroblastoma SH-SY5Y cells, L-Ornithine-L-Aspartate (LOLA) was found to reduce cytosolic [Ca2+] by increasing the expression and activity of sodium-calcium exchangers (NCXs). mdpi.com

Table 2: L-Ornithine's Impact on Intracellular Calcium

| Cell Line | Receptor | Mechanism | Outcome |

|---|---|---|---|

| GLUTag cells | GPRC6A | Gq -> PLC -> IP3 -> Ca2+ release | Increased [Ca2+]i, GLP-1 secretion. nih.govresearchgate.netfrontiersin.org |

| HK-2 cells | CaSR | PLC -> ROCE via TRPC channels | Increased [Ca2+]i, protection from oxidative stress. nih.govnih.gov |

| SH-SY5Y cells | Not specified | Increased NCX expression/activity | Reduced cytosolic [Ca2+]. mdpi.com |

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the Extracellular signal-Regulated Kinase (Erk1/2) cascade, are central to the regulation of cell proliferation, differentiation, and survival. plos.org L-ornithine, as a basic amino acid, is known to activate MAPK pathways, often through the GPRC6A receptor. plos.org

In human dermal fibroblasts, the related amino acid L-arginine has been shown to activate the Erk1/2 pathway, promoting cell proliferation. plos.org While the direct effect of L-ornithine was not the primary focus, the study notes that GPRC6A is activated by basic amino acids including L-ornithine, which in turn can activate MAPK signaling. plos.org In human proximal tubular (HK-2) cells, L-ornithine activation of the CaSR can lead to the activation of the p38 MAPK pathway, which plays a role in protecting the cells from oxidative stress-induced apoptosis. nih.gov Furthermore, in oligodendrocyte progenitor cells, poly-L-ornithine was found to activate the Erk1/2 signaling pathway, which is necessary for the early stages of differentiation. researchgate.netnih.gov

The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is another critical regulator of cell growth, survival, and differentiation. frontiersin.org Similar to the MAPK pathway, PI3K signaling can be activated by GPRC6A in response to basic amino acids. plos.org

In the context of oligodendrocyte differentiation, poly-L-ornithine has been demonstrated to activate PI3K signaling pathways, which are required in the mid-to-late stages of the differentiation process. researchgate.netnih.gov The activation of both Erk1/2 and PI3K pathways by poly-L-ornithine helps to overcome inhibitory signals in the cellular microenvironment, thereby promoting successful remyelination. researchgate.netx-mol.net In other contexts, activation of Arginase 2, which converts L-arginine to L-ornithine, has been linked to the activation of the PI3K/Akt/mTOR signaling pathway, implicating ornithine's precursor in this signaling cascade. frontiersin.org

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways (e.g., Erk1/2) in Cellular Processes

Interactions with Extracellular Matrix Components in Cell Culture

The interaction between cells and the extracellular matrix (ECM) is a critical determinant of cellular behavior, including adhesion, proliferation, and differentiation. In laboratory settings, synthetic polymers are frequently used to mimic the natural ECM and facilitate the culture of various cell types. Poly-L-ornithine, a synthetic polymer of the amino acid L-ornithine, serves as a key example of such a substrate.

Poly-L-ornithine (PLO) is a positively charged synthetic amino acid polymer widely employed as a coating for tissue culture surfaces to enhance cellular attachment. rndsystems.com The underlying mechanism involves an electrostatic attraction between the cationic polymer and the net negative charge of the cell membrane. This modification of glass or plastic cultureware is particularly common for promoting the adhesion and differentiation of neuronal and neural stem cells. rndsystems.comneuvitro.com

The influence of PLO extends beyond simple attachment, affecting cellular morphology and behavior. A comparative study on the weakly adherent LNCaP prostate cancer cell line demonstrated that PLO significantly improves cell adherence to the culture surface. plos.orgnih.gov This was a novel finding for this specific cell line. plos.org The study, which utilized real-time cell analysis, revealed that beyond enhancing adhesion, PLO coating induced distinct morphological changes, including an increase in both cellular and nuclear area. plos.orgnih.gov Furthermore, cells cultured on PLO exhibited a higher expression of filamentous actin (F-actin) and consequently, reduced cell mobility compared to control conditions. plos.orgnih.gov These findings underscore that PLO does not merely anchor cells but actively influences their cytoskeletal organization and motile properties.

Table 1: Effects of Poly-L-Ornithine (PLO) Coating on LNCaP Prostate Cancer Cells This table summarizes findings from a study comparing different coating reagents on LNCaP cell behavior.

| Parameter | Observation on PLO-Coated Surface | Reference |

|---|---|---|

| Cell Adherence | Significantly improved compared to uncoated surfaces. | plos.org, nih.gov |

| Cell Morphology | Provoked alterations, including increased cellular and nuclear area. | plos.org, nih.gov |

| Cytoskeleton | Induced higher expression of F-actin. | plos.org, nih.gov |

| Cell Mobility | Reduced cell mobility observed. | plos.org, nih.gov |

The microenvironment surrounding oligodendrocytes, the myelin-producing cells of the central nervous system (CNS), plays a pivotal role in myelination and remyelination. nih.govnih.gov Components of the ECM can either support or inhibit these processes. For instance, the ECM protein fibronectin has been shown in primary cell cultures to promote the proliferation of oligodendrocyte progenitor cells (OPCs) but inhibit their subsequent differentiation into mature, myelinating oligodendrocytes. nih.govnih.gov

Research using in vitro and ex vivo models has revealed that Poly-L-ornithine can modulate these interactions to promote myelin repair. nih.govnih.gov Studies demonstrate that PLO can effectively block the inhibitory effect of fibronectin on oligodendrocyte differentiation. nih.govnih.govx-mol.netresearchgate.net Crucially, this action does not compromise the beneficial pro-proliferative effect of fibronectin on OPCs. nih.gov The mechanism behind this effect involves the activation of key intracellular signaling pathways. nih.gov PLO was found to activate the Erk1/2 signaling pathway, which is necessary for the early stages of differentiation, and the PI3K signaling pathway, required for mid-to-late differentiation stages. nih.govnih.govx-mol.net Further studies with neural stem/progenitor cells (NSPCs) showed that PLO significantly promoted their differentiation into young oligodendrocytes, a process also linked to the ERK signaling pathway. researchgate.netnih.gov In an ex vivo model using a lysolecithin-induced focal demyelination lesion, PLO treatment was shown to enhance the regeneration of myelin. nih.govnih.govx-mol.net

Table 2: Influence of Poly-L-Ornithine on Oligodendrocyte Lineage Cells in Preclinical Models This table outlines the observed effects of PLO on oligodendrocyte differentiation and associated signaling pathways.

| Model System | Key Finding | Signaling Pathway Implicated | Reference |

|---|---|---|---|

| Primary Oligodendrocyte Culture | Blocks fibronectin-induced inhibition of differentiation. | Erk1/2 and PI3K pathways activated. | nih.gov, nih.gov |

| Rat Neural Stem/Progenitor Cells (NSPCs) | Promotes preferred differentiation into young oligodendrocytes. | ERK signaling pathway. | researchgate.net, nih.gov |

| Ex vivo Demyelination Model | Enhances myelin regeneration. | Not specified in this model. | nih.gov, nih.gov |

Poly-L-Ornithine as a Cell Culture Substrate and its Influence on Cell Adhesion and Morphology

Enzyme Inhibition Studies in Cellular Contexts

L-ornithine is a key intermediate in several metabolic pathways, and its concentration can influence the activity of specific enzymes, thereby regulating critical cellular processes.

L-arginine:glycine amidinotransferase (AGAT) is the first and rate-limiting enzyme in the biosynthesis of creatine (B1669601). nih.govahajournals.org This enzyme catalyzes the transfer of an amidino group from L-arginine to glycine, which yields guanidinoacetic acid (GAA) and L-ornithine. ahajournals.orgkarger.com

Studies using crude rat kidney homogenates have demonstrated that L-ornithine functions as a competitive inhibitor of AGAT. nih.gov In this system, the inhibitory constant (Ki) for ornithine was determined to be 0.253 mM, while the apparent Michaelis constant (Km) of the enzyme for its substrate, L-arginine, was 9.21 mM. nih.gov This inhibitory action is pathologically relevant in the human autosomal recessive disease gyrate atrophy, which is characterized by 10- to 20-fold elevations in plasma ornithine concentrations. nih.gov It is proposed that the resulting inhibition of AGAT by excess ornithine leads to a severe decrease in endogenous creatine production, contributing to the muscle and retinal atrophies seen in this condition. nih.gov This inhibition of AGAT by its own product, ornithine, represents a classic example of feedback regulation. nih.gov

Table 3: Kinetic Parameters of L-Ornithine Inhibition on L-Arginine:Glycine Amidinotransferase (AGAT) Data from a study on crude rat kidney homogenates.

| Parameter | Value | Unit | Significance | Reference |

|---|---|---|---|---|